Tert-butyl 4-(4-propoxyphenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-propoxyphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C18H28N2O3. It belongs to the class of piperazine derivatives, which are known for their wide range of applications in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of tert-butyl 4-(4-propoxyphenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-propoxyphenyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Tert-butyl 4-(4-propoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Tert-butyl 4-(4-propoxyphenyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including amides, sulfonamides, and other heterocyclic compounds.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-propoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring in the compound allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Tert-butyl 4-(4-propoxyphenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a bromine atom instead of a propoxy group, which can lead to different reactivity and biological activity.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group, which can affect its solubility and interaction with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H28N2O3 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-propoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-5-14-22-16-8-6-15(7-9-16)19-10-12-20(13-11-19)17(21)23-18(2,3)4/h6-9H,5,10-14H2,1-4H3 |
InChI Key |
PTWZCJJPKGNCOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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